Gadolinium (III) isopropoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

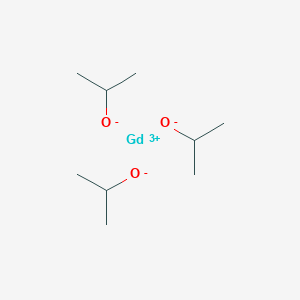

Structure

3D Structure of Parent

Properties

CAS No. |

14532-05-9 |

|---|---|

Molecular Formula |

C9H24GdO3 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

gadolinium;propan-2-ol |

InChI |

InChI=1S/3C3H8O.Gd/c3*1-3(2)4;/h3*3-4H,1-2H3; |

InChI Key |

AGUOFJVRZOIUFG-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Gd+3] |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.[Gd] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Gadolinium (III) Isopropoxide

Abstract

Gadolinium (III) isopropoxide, Gd(O-i-Pr)₃, is a metal alkoxide that serves as a critical precursor and catalyst in advanced materials science and organic synthesis. Its unique electronic configuration and reactivity profile make it an indispensable tool for researchers. This guide provides a comprehensive exploration of the core chemical properties of this compound, moving from its fundamental physicochemical characteristics to its synthesis, reactivity, and applications. We delve into the causality behind experimental protocols and provide detailed methodologies for its synthesis and characterization, offering field-proven insights for professionals in research, drug development, and materials science.

Core Physicochemical Properties

This compound is a white to off-white, moisture-sensitive solid.[1][2] Understanding its fundamental properties is paramount for its effective handling, storage, and application. The compound typically presents as a powder and is soluble in anhydrous solvents like 2-propanol and toluene.[3] Its high melting point, exceeding 300 °C, is indicative of a stable, likely polymeric or oligomeric structure in the solid state, a common feature among metal alkoxides.[1][3][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁GdO₃ | [1][2][4] |

| Molecular Weight | 334.51 g/mol | [1][2][4][5] |

| CAS Number | 14532-05-9 | [1][5] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | >300 °C | [1][3][4] |

| Sensitivity | Moisture sensitive | [1][2][3] |

| Solubility | Soluble in anhydrous 2-propanol, toluene | [3] |

Synthesis of this compound

The synthesis of high-purity lanthanide alkoxides is crucial for their successful application. The most common and reliable methods avoid the presence of water, which can lead to the formation of undesirable oxo- or hydroxo-species. Halide metathesis is a widely adopted and effective route for preparing trivalent lanthanide alkoxides like this compound.[6]

This pathway involves the reaction of a gadolinium halide, typically anhydrous Gadolinium (III) chloride (GdCl₃), with a stoichiometric amount of an alkali metal alkoxide, such as sodium isopropoxide (NaO-i-Pr), in an anhydrous organic solvent. The driving force for this reaction is the precipitation of the insoluble alkali metal halide (e.g., NaCl), which can be removed by filtration.

Caption: Halide metathesis route for this compound synthesis.

Experimental Protocol: Synthesis via Halide Metathesis

This protocol describes a representative lab-scale synthesis. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox to prevent premature hydrolysis.[4]

-

Preparation of Sodium Isopropoxide: In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add freshly distilled, anhydrous isopropanol. Add sodium metal (3 molar equivalents to the planned GdCl₃) in small portions. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until all sodium has reacted to form a clear solution of sodium isopropoxide.

-

Reaction: In a separate Schlenk flask, suspend anhydrous Gadolinium (III) chloride (1 molar equivalent) in anhydrous toluene.

-

Addition: Slowly add the sodium isopropoxide solution to the GdCl₃ suspension at room temperature with vigorous stirring. A white precipitate of NaCl will form immediately.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 12-24 hours to ensure the reaction goes to completion. The choice of reflux is to overcome potential kinetic barriers and ensure complete conversion of the gadolinium halide.

-

Isolation: Cool the mixture to room temperature. The precipitated NaCl is removed by centrifugation or filtration under an inert atmosphere. This separation is the critical purification step.

-

Purification: The solvent is removed from the filtrate under vacuum to yield the crude this compound product. The product can be further purified by sublimation or recrystallization from an anhydrous solvent if necessary.

-

Validation: The final product should be a white powder. Its identity and purity can be confirmed using techniques like elemental analysis, Mass Spectrometry, and FT-IR spectroscopy. The absence of chloride can be confirmed by elemental analysis.

Chemical Reactivity and Stability

The chemistry of this compound is dominated by the high sensitivity of the Gd-O bond to protonolysis, particularly with water. This reactivity is both a challenge for handling and a feature to be exploited in materials synthesis.

Hydrolysis

This compound is highly sensitive to moisture and hydrolyzes, even with trace amounts of water from the atmosphere or solvents.[2][3][7] The hydrolysis reaction involves the cleavage of the isopropoxide ligand and formation of gadolinium hydroxide, Gd(OH)₃, and isopropanol.[8][9][10] The reaction proceeds in a stepwise manner, and incomplete hydrolysis can lead to the formation of complex oxo- or hydroxo-bridged oligomeric species.

Reaction: Gd(O-i-Pr)₃ + 3 H₂O → Gd(OH)₃ + 3 HO-i-Pr

Controlled hydrolysis is a cornerstone of the sol-gel process, where this compound is used as a molecular precursor to generate gadolinium-based materials.[3] By carefully controlling the stoichiometry of water, temperature, and pH, the hydrolysis and subsequent condensation reactions can be directed to produce materials with specific morphologies, such as nanoparticles.[11][12]

Thermal Decomposition

When subjected to heat, this compound undergoes thermal decomposition. The ultimate product of this process, particularly in the presence of oxygen, is the thermodynamically stable Gadolinium (III) oxide (Gd₂O₃).[11] This decomposition pathway makes it an excellent precursor for Chemical Vapor Deposition (CVD) or sol-gel routes to produce thin films or nanoparticles of gadolinia.[13]

The decomposition of the intermediate hydroxide, Gd(OH)₃, typically proceeds via an oxide-hydroxide (GdOOH) species before forming the final oxide.[10]

Pathway: 2 Gd(O-i-Pr)₃ → [Intermediates] → 2 Gd(OH)₃ → 2 GdOOH → Gd₂O₃

Caption: Reactivity pathways for this compound.

Experimental Protocol: Thermal Analysis using TGA-DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is a powerful method to study the thermal decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.[14][15][16][17]

-

Sample Preparation: Due to its moisture sensitivity, load a small amount (5-10 mg) of this compound into a ceramic (e.g., alumina) TGA pan inside an inert atmosphere glovebox.

-

Instrument Setup: Place the sealed pan into the TGA-DSC instrument. Use an empty, tared alumina pan as the reference.

-

Atmosphere: Purge the furnace with a controlled atmosphere. For studying decomposition to the oxide, use a flow of dry air or synthetic air (e.g., 50 mL/min). To study the decomposition mechanism under inert conditions, use nitrogen or argon.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis:

-

TGA Curve: The resulting plot of mass vs. temperature will show distinct weight loss steps. The first major loss corresponds to the removal of the isopropoxide ligands. The final residual mass should correspond to the theoretical mass of Gd₂O₃.

-

DSC Curve: The plot of heat flow vs. temperature will show endothermic or exothermic peaks corresponding to events like melting, crystallization, or decomposition. The decomposition of metal alkoxides is often a complex, multi-step process that can be elucidated by analyzing these peaks in conjunction with the TGA data.[14]

-

Applications in Synthesis

The utility of this compound stems from its function as both a catalyst and a high-purity precursor.

Catalyst in Organic Synthesis

As a Lewis acidic species, this compound has been effectively used as a catalyst in a variety of asymmetric organic reactions. Its applications include:

-

Enantioselective construction of beta-quaternary carbons.[1][4]

-

Regioselective and stereoselective conjugate addition of cyanide to enones.[1][4]

The choice of a lanthanide-based catalyst like Gd(O-i-Pr)₃ is driven by the large ionic radius and flexible coordination sphere of the Gd³⁺ ion, which allows it to coordinate with various substrates and promote stereo-controlled transformations. For these applications, strict anhydrous and anaerobic conditions are mandatory to prevent catalyst deactivation via hydrolysis.[4]

Precursor for Gadolinium-Based Materials

This compound is a preferred molecular precursor for the synthesis of Gadolinium (III) oxide (Gd₂O₃) nanoparticles and thin films.[11][18] Gd₂O₃ is a material of significant interest due to its strong paramagnetic properties, making it a promising T1-positive contrast agent for Magnetic Resonance Imaging (MRI).[18][19][20]

The sol-gel method, utilizing the controlled hydrolysis and condensation of Gd(O-i-Pr)₃, allows for the synthesis of Gd₂O₃ nanoparticles with controlled size and morphology.[21][22] This control is critical, as the efficacy of an MRI contrast agent is highly dependent on particle size and surface properties.

Sources

- 1. Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3 – Ereztech [ereztech.com]

- 2. Gadolinium(III) isopropoxide | Gd(OiPr)3 | C9H21GdO3 - Ereztech [ereztech.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 99%, solid | Sigma-Aldrich [sigmaaldrich.cn]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gadolinium(III)tris(isopropoxide) , 99% , 14532-05-9 - CookeChem [cookechem.com]

- 8. Gadolinium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 9. Hydrolysis of gadolinium(III) in light and heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gadolinium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 11. Gadolinium(III) oxide - Wikipedia [en.wikipedia.org]

- 12. Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes | MDPI [mdpi.com]

- 13. Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. azom.com [azom.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 17. iitk.ac.in [iitk.ac.in]

- 18. mdpi.com [mdpi.com]

- 19. emjreviews.com [emjreviews.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. taylorfrancis.com [taylorfrancis.com]

A Comprehensive Technical Guide to the Synthesis of Gadolinium (III) Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the primary synthesis methodologies for Gadolinium (III) isopropoxide, a compound of significant interest in materials science and catalysis. As a versatile precursor, its synthesis is a critical step for various research and development applications. This document moves beyond simple procedural lists to offer a causal understanding of the experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of this compound

This compound, with the chemical formula Gd(O-i-Pr)₃, is a metal alkoxide that serves as a key building block in the synthesis of various gadolinium-containing materials. Its utility stems from its solubility in organic solvents and its reactivity, which allows for the controlled formation of gadolinium oxides, complexes, and other derivatives. These materials find applications in diverse fields, including as contrast agents for magnetic resonance imaging (MRI), in the preparation of high-performance alloys, and as catalysts in organic synthesis. The synthesis of high-purity this compound is therefore a foundational aspect of advancing these technologies.

Core Synthesis Methodologies

Two principal routes for the synthesis of this compound will be discussed in detail: the direct reaction of gadolinium metal with isopropanol and the salt metathesis reaction between anhydrous gadolinium chloride and an alkali metal isopropoxide. Each method presents distinct advantages and challenges, which will be thoroughly examined.

Method 1: Direct Synthesis from Gadolinium Metal

This method involves the direct reaction of gadolinium metal with anhydrous isopropanol, typically facilitated by a catalyst. It offers a direct route to the desired product, minimizing the introduction of halide impurities that can be problematic in certain applications.

Reaction Mechanism:

The overall reaction can be represented as:

2 Gd + 6 CH₃CH(OH)CH₃ → 2 Gd(OCH(CH₃)₂)₃ + 3 H₂

The reaction is an oxidation of gadolinium metal from its elemental state (0) to the +3 oxidation state, with the concomitant reduction of protons from the isopropanol to produce hydrogen gas. The reaction is generally slow and requires activation of the metal surface, which is often achieved through the use of a catalyst, such as mercuric chloride (HgCl₂) or a mixture of mercuric chloride and mercuric acetate.[1][2] The catalyst is believed to disrupt the passivating oxide layer on the gadolinium metal surface, allowing the reaction with isopropanol to proceed.

Experimental Protocol: Direct Synthesis

Materials:

-

Gadolinium metal turnings or powder

-

Anhydrous isopropanol

-

Mercuric chloride (HgCl₂) (or a mixture of mercuric chloride and mercuric acetate) - Caution: Highly Toxic

-

Inert gas (Argon or Nitrogen)

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Schlenk line or glovebox for handling air- and moisture-sensitive reagents

Procedure:

-

Preparation of the Reaction Apparatus: Assemble the reflux apparatus and ensure it is thoroughly dried and purged with an inert gas. All manipulations should be carried out under an inert atmosphere to prevent the hydrolysis of the product.

-

Charging the Flask: In the round-bottom flask, add gadolinium metal turnings and a catalytic amount of mercuric chloride.

-

Addition of Isopropanol: Add an excess of anhydrous isopropanol to the flask.

-

Reflux: Heat the reaction mixture to reflux. The reaction is typically carried out for several hours to ensure complete conversion of the gadolinium metal.[1] The evolution of hydrogen gas is an indicator that the reaction is proceeding.

-

Product Isolation: After the reaction is complete (indicated by the cessation of hydrogen evolution and the consumption of the gadolinium metal), the excess isopropanol is removed under reduced pressure.

-

Purification: The crude product can be purified by sublimation or recrystallization from a suitable anhydrous solvent.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: this compound is highly sensitive to moisture and will readily hydrolyze to form gadolinium hydroxide and isopropanol. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for obtaining a pure product.

-

Catalyst: The passivating oxide layer on the surface of the gadolinium metal inhibits its reaction with isopropanol. The mercuric chloride catalyst amalgamates with the gadolinium, disrupting this layer and exposing fresh metal surfaces for reaction.[2]

-

Excess Isopropanol: Using an excess of isopropanol serves as both a reactant and the solvent, ensuring the reaction goes to completion.

Workflow for Direct Synthesis of this compound

Caption: Workflow for the direct synthesis of this compound from gadolinium metal.

Method 2: Salt Metathesis Reaction

The salt metathesis reaction is a more common and often safer alternative to the direct synthesis method, as it avoids the use of highly toxic mercury catalysts. This method involves the reaction of anhydrous gadolinium chloride with a stoichiometric amount of an alkali metal isopropoxide, typically sodium isopropoxide, in an anhydrous solvent.

Reaction Mechanism:

The reaction proceeds via a double displacement mechanism:

GdCl₃ + 3 Na(OCH(CH₃)₂) → Gd(OCH(CH₃)₂)₃ + 3 NaCl

The driving force for this reaction is the formation of the thermodynamically stable and insoluble sodium chloride, which precipitates out of the reaction mixture, shifting the equilibrium towards the formation of the gadolinium isopropoxide.

Experimental Protocol: Salt Metathesis

Materials:

-

Anhydrous Gadolinium (III) chloride (GdCl₃)

-

Sodium metal

-

Anhydrous isopropanol

-

Anhydrous non-polar solvent (e.g., toluene or hexane)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox

-

Cannula for liquid transfers

-

Centrifuge or filtration apparatus

Procedure:

-

Preparation of Sodium Isopropoxide:

-

Under an inert atmosphere, carefully add small pieces of sodium metal to an excess of anhydrous isopropanol in a reaction flask.

-

The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium isopropoxide.

-

-

Reaction with Anhydrous GdCl₃:

-

In a separate flask, prepare a suspension of anhydrous gadolinium chloride in an anhydrous non-polar solvent like toluene.

-

Slowly add the freshly prepared sodium isopropoxide solution to the GdCl₃ suspension via cannula transfer with vigorous stirring. A white precipitate of NaCl will form immediately.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete reaction.

-

-

Isolation of the Product:

-

Separate the precipitated NaCl from the solution containing the gadolinium isopropoxide by centrifugation or filtration under an inert atmosphere.

-

Wash the NaCl precipitate with the anhydrous non-polar solvent to recover any entrained product.

-

-

Purification:

-

Combine the supernatant and the washings.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by sublimation or by recrystallization from a suitable anhydrous solvent.

-

Causality Behind Experimental Choices:

-

Anhydrous Reagents and Solvents: As with the direct synthesis method, strict exclusion of water is paramount to prevent hydrolysis of the product. Anhydrous GdCl₃ is crucial; the presence of water in the hydrated form would lead to the formation of gadolinium hydroxide.

-

Freshly Prepared Sodium Isopropoxide: Using freshly prepared sodium isopropoxide ensures its reactivity and minimizes the presence of any degradation products.

-

Non-Polar Solvent: The use of a non-polar solvent like toluene or hexane is important for two reasons: it is a good solvent for the gadolinium isopropoxide product, and it is a poor solvent for the sodium chloride byproduct, facilitating its precipitation and removal.

Workflow for Salt Metathesis Synthesis

Caption: Workflow for the salt metathesis synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Due to its paramagnetic nature, Nuclear Magnetic Resonance (NMR) spectroscopy is generally not the primary characterization technique.

Quantitative Data Summary

| Property | Typical Value/Observation |

| Appearance | White to off-white powder |

| Molecular Formula | C₉H₂₁GdO₃ |

| Molecular Weight | 334.51 g/mol |

| Solubility | Soluble in anhydrous isopropanol and toluene; hydrolyzes in water |

| Melting Point | >300 °C |

Spectroscopic and Analytical Techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for confirming the formation of the metal alkoxide. The spectrum will show characteristic C-O and M-O (metal-oxygen) stretching frequencies. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is indicative of an anhydrous product.

-

Elemental Analysis: Combustion analysis can be used to determine the percentage of carbon and hydrogen, which should match the theoretical values for Gd(O-i-Pr)₃. The gadolinium content can be determined by complexometric titration or Inductively Coupled Plasma (ICP) analysis.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound, although fragmentation may occur.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the compound and its decomposition profile.

Safety and Handling

This compound and its precursors require careful handling due to their reactivity and potential toxicity.

-

Moisture Sensitivity: All manipulations should be carried out under an inert atmosphere (glovebox or Schlenk line) using anhydrous solvents and reagents.

-

Toxicity: Gadolinium compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Reactivity of Precursors: Sodium metal is highly reactive and flammable; handle with care. Mercuric chloride is extremely toxic and should only be used with appropriate safety precautions in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be successfully achieved through either direct reaction of the metal with isopropanol or via a salt metathesis reaction. The choice of method will depend on the available starting materials, safety considerations, and the desired purity of the final product. The salt metathesis route is generally preferred due to its avoidance of highly toxic mercury catalysts. Regardless of the method chosen, strict adherence to anhydrous and inert atmosphere techniques is critical for a successful synthesis. Thorough characterization is necessary to ensure the identity and purity of this versatile precursor for advanced materials and catalysts.

References

- Mazdiyasni, K. S., & Brown, L. M. (1971). U.S. Patent No. 3,757,412. Washington, DC: U.S.

-

Marks, T. J., & Deacon, G. B. (2014). Rare Earth Starting Materials and Methodologies for Synthetic Chemistry. Chemical Reviews, 114(17), 8913–8986. [Link]

Sources

Unveiling the Structural Nuances of Gadolinium (III) Isopropoxide: A Technical Guide for Researchers

Abstract

Gadolinium (III) isopropoxide, with the empirical formula Gd(O-i-Pr)₃, is a key precursor in materials science and a catalyst in organic synthesis.[1][2] Its utility is intrinsically linked to its molecular structure, which is more complex than its simple formula suggests. This technical guide provides an in-depth exploration of the molecular architecture of this compound, moving beyond the monomeric representation to its more accurate and functionally significant oligomeric forms. We will delve into the coordination chemistry of the gadolinium ion, the causative factors for oligomerization, and the experimental methodologies crucial for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important lanthanide alkoxide.

Introduction: Beyond the Monomer

This compound is a white to off-white, moisture-sensitive solid with a molecular weight of 334.51 g/mol .[3][4] While often represented as a simple monomeric species, Gd(OC₃H₇)₃, this depiction is a significant oversimplification. In reality, like most metal alkoxides and particularly those of the lanthanides, this compound exhibits a strong tendency to form oligomeric structures in both the solid state and in solution.[5] This aggregation is driven by the desire of the coordinatively unsaturated gadolinium cation to expand its coordination sphere, a key principle in understanding its reactivity and physical properties.

The molecular structure of these oligomers directly influences the material's volatility, solubility, and reactivity as a catalyst or precursor. Therefore, a thorough understanding of its structural chemistry is paramount for its effective application.

The Oligomeric Nature of this compound: A Structural Exploration

The precise degree of oligomerization and the resulting molecular geometry of this compound can vary depending on the physical state (solid vs. solution), the solvent used, and the presence of any coordinating species. While a definitive, publicly available single-crystal X-ray structure for this compound is elusive, we can infer its likely structural motifs from studies of other lanthanide isopropoxides and related alkoxides.

Coordination Geometry of the Gadolinium (III) Ion

The Gd³⁺ ion, a member of the lanthanide series, is a hard Lewis acid with a relatively large ionic radius. This allows for higher coordination numbers, typically ranging from 6 to 9, in its complexes. In its alkoxide complexes, the gadolinium center seeks to satisfy its coordination demands by forming bridges with the isopropoxide ligands of neighboring Gd(O-i-Pr)₃ units.

The Role of Isopropoxide Ligands: Bridging and Terminal

The isopropoxide ligands play a crucial role in the formation of oligomers. They can coordinate to the gadolinium centers in two distinct modes:

-

Terminal: The oxygen atom of the isopropoxide group is bonded to a single gadolinium ion.

-

Bridging (μ₂): The oxygen atom of the isopropoxide group is shared between two gadolinium ions, forming a Gd-O-Gd bridge.

The interplay between terminal and bridging isopropoxide ligands allows for the construction of various oligomeric structures.

Plausible Oligomeric Structures

Based on analogous lanthanide alkoxide structures, this compound is likely to exist as a mixture of oligomers in solution, with specific structures being favored in the solid state. Common oligomeric forms for lanthanide alkoxides include dimers, trimers, and tetramers. A plausible dimeric structure for this compound would involve two bridging isopropoxide ligands, resulting in a four-coordinate gadolinium center. Higher oligomers would feature more complex networks of bridging alkoxide groups.

Caption: A plausible dimeric structure of [Gd(O-i-Pr)₃]₂.

Synthesis and Handling of this compound

The synthesis of this compound requires anhydrous conditions due to its high sensitivity to moisture. Hydrolysis will lead to the formation of gadolinium hydroxide or oxide, contaminating the desired product.

Synthetic Methodology

A common and effective method for the synthesis of lanthanide isopropoxides involves the direct reaction of the lanthanide metal with isopropyl alcohol in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.

-

Reagents:

-

Gadolinium metal (powder or turnings)

-

Anhydrous isopropyl alcohol (distilled over a suitable drying agent)

-

Catalytic amount of mercuric chloride and mercuric acetate[5]

-

-

Reaction:

-

To the reaction flask, add gadolinium metal and the catalyst.

-

Add a stoichiometric amount of anhydrous isopropyl alcohol.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is initiated by the catalyst and is evidenced by the evolution of hydrogen gas.

-

-

Work-up and Isolation:

-

After the reaction is complete (i.e., all the gadolinium metal has reacted), the excess isopropyl alcohol is removed under reduced pressure.

-

The resulting solid product, this compound, is collected and stored under an inert atmosphere.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Essential to prevent the hydrolysis of the product.

-

Inert Atmosphere: Protects the reactants and product from air and moisture.

-

Catalyst: The use of a mercuric salt catalyst is crucial to activate the surface of the gadolinium metal and facilitate the reaction with the alcohol.[5]

-

Reflux Conditions: The elevated temperature increases the reaction rate.

Structural Characterization Techniques

Characterizing the molecular structure of this compound presents unique challenges due to its oligomeric and paramagnetic nature.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise molecular structure of a crystalline solid. However, obtaining single crystals of sufficient quality for lanthanide alkoxides can be challenging due to their tendency to form poorly crystalline powders or amorphous solids. Should suitable crystals be obtained, this technique would provide invaluable information on bond lengths, bond angles, coordination numbers, and the specific oligomeric structure present in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation in solution. However, the paramagnetic nature of the Gd³⁺ ion (with its seven unpaired f-electrons) significantly complicates the NMR analysis of this compound.

Challenges of Paramagnetic NMR:

-

Signal Broadening: The unpaired electrons of the Gd³⁺ ion cause rapid nuclear relaxation, leading to significant broadening of NMR signals, often to the point where they are difficult to observe.[1][6]

-

Large Chemical Shifts: The interaction of the nuclei with the paramagnetic center can induce large chemical shifts (both upfield and downfield), making spectral interpretation complex.[7]

Potential NMR Approaches:

Despite these challenges, specialized NMR techniques can provide some structural insights:

-

Variable-Temperature NMR: Studying the NMR spectra at different temperatures can provide information about dynamic processes, such as the exchange between different oligomeric forms in solution.

-

Solid-State NMR: For powdered samples, solid-state NMR can provide information about the local environment of the atoms, although the paramagnetic broadening remains a significant challenge.[4]

-

Analogous Diamagnetic Systems: Studying the NMR spectra of the analogous, diamagnetic Lanthanum (III) isopropoxide can provide a useful comparison, helping to estimate the diamagnetic contribution to the chemical shifts in the gadolinium complex.[8]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁GdO₃ | [3] |

| Molecular Weight | 334.51 g/mol | [2][3] |

| CAS Number | 14532-05-9 | [2] |

| Appearance | White to off-white powder | [4] |

| Sensitivity | Moisture sensitive | [4] |

| Melting Point | >300 °C | [2] |

Applications in Research and Development

The unique structural features of this compound underpin its utility in several advanced applications:

-

Catalysis: It serves as a catalyst for a variety of organic transformations, including enantioselective carbon-carbon bond formation and ring-opening reactions of meso-aziridines.[9]

-

Materials Science: It is a valuable precursor for the synthesis of gadolinium-containing materials, such as gadolinium oxide (Gd₂O₃) nanoparticles and thin films, which have applications in electronics and as contrast agents for Magnetic Resonance Imaging (MRI).[9][10]

Conclusion

The molecular structure of this compound is a prime example of the complex and fascinating chemistry of lanthanide alkoxides. Its tendency to form oligomeric structures, driven by the coordination requirements of the gadolinium ion, is a defining feature that dictates its properties and reactivity. While direct structural elucidation is challenging, a combination of analogous structural data, appropriate synthetic strategies, and specialized characterization techniques allows for a comprehensive understanding of this important compound. This guide provides a foundational framework for researchers working with this compound, enabling them to better control its synthesis and leverage its unique structural characteristics in their applications.

References

- Bulat, S. A., et al. (2019). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. INEOS OPEN, 2(5), 235-252.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15047187, this compound. Retrieved from [Link].

- Singh, M., & Singh, P. (2016). Paramagnetic NMR shift, spectroscopic and molecular modeling studies of lanthanide(III)-morin complexes.

- Mazdiyasni, K. S., & Grieco, J. A. (1973). U.S. Patent No. 3,757,412. Washington, DC: U.S.

- Zan, B., et al. (2009). Preparation, spectroscopic and high field NMR relaxometry studies of gadolinium(III) complexes with the asymmetric tetraamine 1,4,7,11-tetraazaundecane. Journal of Inorganic Biochemistry, 103(10), 1355-1363.

-

Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved from [Link]

-

Ereztech. (n.d.). Lanthanum(III)isopropoxide. Retrieved from [Link]

- Oliva, R., et al. (2000). Synthesis and characterization of gadolinium colloids in 2-methoxyethanol. Journal of the Chilean Chemical Society, 45(4), 529-534.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 425426, Lanthanum(III) i-propoxide. Retrieved from [Link].

- Setiawan, H., et al. (2020). Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. IOP Conference Series: Materials Science and Engineering, 833, 012042.

-

Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9858075, Lanthanum isopropoxide. Retrieved from [Link].

- Zhang, X., et al. (2013). Homoleptic Lanthanide Nickel Silicides Based on Oligomeric Triangular Blocks: Crystal Structures and Physical Properties. Inorganic Chemistry, 52(9), 4877-4885.

- Tsoureas, N., et al. (2021). Crystal structure and Hirshfeld surface analysis of the anionic tetrakis-complex of lanthanum(III) NMe4LaL 4 with the CAPh-ligand dimethyl (2,2,2-trichloroacetyl)phosphoramidate.

- De Keukeleere, K., et al. (2018). Synthesis of zirconium(iv) and hafnium(iv) isopropoxide, sec-butoxide and tert-butoxide. Dalton Transactions, 47(35), 12155-12163.

- Evans, W. J., et al. (2002). Synthesis, Structure, and 15N NMR Studies of Paramagnetic Lanthanide Complexes Obtained by Reduction of Dinitrogen. Inorganic Chemistry, 41(19), 4928–4937.

- Forrest, W. P., et al. (2020). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. JACS Au, 1(1), 53-62.

- Goswami, B., et al. (2023).

-

Roesky, P. W. (2023, March 28). New Class of Enantiopure Homoleptic Lanthanide Complexes. ChemistryViews. Retrieved from [Link]

- Edelmann, F. T. (2018). Lanthanides and actinides: Annual survey of their organometallic chemistry covering the year 2017.

Sources

- 1. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US3757412A - Lanthanide isopropoxides and preparation of same - Google Patents [patents.google.com]

- 6. 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. New Class of Enantiopure Homoleptic Lanthanide Complexes - ChemistryViews [chemistryviews.org]

- 9. mdpi.com [mdpi.com]

- 10. Primer on gadolinium chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Gadolinium (III) isopropoxide CAS number 14532-05-9

An In-depth Technical Guide to Gadolinium (III) Isopropoxide: Properties, Synthesis, and Applications in Advanced Materials and Catalysis

Introduction to a Versatile Lanthanide Precursor

This compound (CAS No. 14532-05-9), also known as tris(isopropoxy)gadolinium(III), is a metal-organic compound of significant interest in both academic research and industrial applications. As a member of the lanthanide alkoxide family, it serves as a crucial molecular precursor for the synthesis of high-purity gadolinium-based materials and as a versatile catalyst in organic chemistry.[1][2] Gadolinium itself is a rare-earth element recognized for its unique magnetic properties, which are leveraged in applications ranging from magnetic resonance imaging (MRI) contrast agents to semiconductor manufacturing.[3][4] The isopropoxide ligands render the gadolinium center highly reactive and soluble in organic solvents, facilitating its use in solution-based processing and chemical vapor deposition techniques. This guide provides a comprehensive overview of its properties, synthesis, characterization, and key applications, with a focus on its utility for researchers in materials science and drug development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling and application. The compound is a white to off-white solid that is highly sensitive to moisture, readily hydrolyzing to form gadolinium hydroxide and eventually gadolinium oxide.[1][5] This reactivity is a key feature exploited in sol-gel synthesis routes.

| Property | Value | Source(s) |

| CAS Number | 14532-05-9 | [1][6] |

| Molecular Formula | C₉H₂₁GdO₃ | [1][6] |

| Molecular Weight | 334.51 g/mol | [1][6] |

| Appearance | White to off-white powder/solid | [1][7] |

| Melting Point | >300 °C | [1][2] |

| Sensitivity | Moisture sensitive | [1][7] |

| IUPAC Name | gadolinium(3+);propan-2-olate | [1][6] |

| Synonyms | Tris(isopropoxy)gadolinium(III), Gd(O-i-Pr)₃ | [1][5] |

Synthesis and Characterization

General Synthesis Pathway

The synthesis of lanthanide alkoxides like this compound typically involves the reaction of a gadolinium source, such as anhydrous gadolinium (III) chloride (GdCl₃), with an alkali metal isopropoxide in an anhydrous organic solvent. The driving force for the reaction is the precipitation of the alkali metal chloride salt, leaving the desired gadolinium alkoxide in solution.

Caption: General workflow for the salt metathesis synthesis of Gd(O-i-Pr)₃.

Exemplary Synthesis Protocol

This protocol is a representative method and requires strict adherence to anhydrous and anaerobic (Schlenk line or glove box) techniques due to the moisture sensitivity of the reactants and products.[2]

-

Preparation: Under an inert atmosphere (e.g., argon), add anhydrous gadolinium (III) chloride (GdCl₃) to a flask containing a stirred solution of anhydrous isopropanol.

-

Reaction: Slowly add three equivalents of sodium isopropoxide (NaO-i-Pr) dissolved in a mixture of isopropanol and toluene to the GdCl₃ suspension.

-

Reflux: Heat the reaction mixture to reflux for several hours to ensure complete reaction. A white precipitate of sodium chloride (NaCl) will form.

-

Isolation: After cooling to room temperature, filter the mixture to remove the NaCl precipitate.

-

Purification: Remove the solvents from the filtrate under reduced pressure to yield the crude this compound product. Further purification can be achieved by sublimation or recrystallization if necessary.

Characterization Techniques

To ensure the identity and purity of the synthesized product, several analytical methods are employed:

-

Complexometric Titration: This is a standard method to determine the gadolinium metal content, which should fall within a specific percentage range (e.g., 46.3–47.7%) for a pure sample.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the presence of the isopropoxide ligands, although the paramagnetic nature of Gd(III) will cause significant peak broadening.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational bands corresponding to the C-O and Gd-O bonds.[8]

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and gadolinium, which can be compared against the theoretical values for C₉H₂₁GdO₃.

Key Applications in Research and Development

This compound's utility stems from its dual role as a catalyst and a high-purity molecular precursor.

Catalyst in Organic Synthesis

The compound is an effective catalyst for a variety of stereoselective reactions. Its function as a Lewis acid facilitates reactions such as:

-

Asymmetric ring-opening of meso-aziridines.[2]

-

Strecker reactions for the synthesis of α-amino cyanides.[1][2]

-

Enantioselective conjugate additions to construct challenging β-quaternary carbon centers.[1][2]

The causality behind its catalytic activity lies in the ability of the gadolinium center to coordinate with substrates, activating them for nucleophilic attack. The choice of chiral ligands to modify the catalyst allows for high levels of enantioselectivity, which is critical in drug development for synthesizing specific stereoisomers.

Precursor for Advanced Materials

This is arguably the most significant application area for researchers in materials and biomedical science. This compound is a preferred single-source precursor for depositing thin films of gadolinium oxide (Gd₂O₃) and for synthesizing gadolinium-based nanoparticles.

-

MOCVD and ALD: In Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), the volatility of gadolinium alkoxides allows them to be transported in the gas phase to a heated substrate.[9][10] Thermal decomposition or reaction with an oxygen source (like water vapor) on the substrate surface yields high-purity, uniform films of Gd₂O₃.[9][10] These films are investigated as high-κ dielectric materials in next-generation microelectronics.[9]

-

Nanoparticle Synthesis: Gadolinium oxide (Gd₂O₃) nanoparticles are of immense interest as T1-weighted contrast agents for MRI.[4][11] The high magnetic moment of the Gd(III) ion shortens the T1 relaxation time of nearby water protons, producing a brighter signal in MRI scans.[4][12] Using this compound in a controlled hydrolysis or sol-gel process allows for precise control over nanoparticle size and morphology, which are critical parameters for their in vivo behavior, biocompatibility, and relaxivity.[13][14][15]

Caption: Application of Gd(O-i-Pr)₃ as a precursor for materials synthesis.

Protocol: Synthesis of Gd₂O₃ Nanoparticles via Hydrolysis

This protocol illustrates a basic sol-gel approach. Surface-capping agents are often added to control particle size and prevent agglomeration.

-

Solution Preparation: In a glove box, dissolve a known quantity of this compound in an anhydrous alcohol solvent (e.g., isopropanol).

-

Hydrolysis: Slowly add a stoichiometric amount of deionized water to the solution under vigorous stirring. The amount of water is critical and controls the rate of hydrolysis and condensation. The solution will become turbid as gadolinium hydroxide, Gd(OH)₃, precipitates.[14][15]

-

Aging: Allow the resulting gel to age for a set period (e.g., 24 hours) to ensure complete reaction and uniform particle formation.

-

Washing: Centrifuge the mixture to collect the precipitate. Wash the precipitate several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

-

Calcination: Dry the resulting gadolinium hydroxide powder and then calcine it in a furnace at a high temperature (e.g., 700 °C) for several hours.[16] This thermal dehydration step converts Gd(OH)₃ into crystalline Gd₂O₃.[15]

-

Characterization: Analyze the final powder using X-ray Diffraction (XRD) to confirm the crystal phase of Gd₂O₃ and Transmission Electron Microscopy (TEM) to determine particle size and morphology.[8]

Safety, Handling, and Storage

Given its reactivity and potential hazards, proper handling of this compound is paramount.

-

Hazard Profile: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][7]

-

Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety glasses with side-shields, impermeable gloves, and a lab coat.[2][17] Work should be conducted in a well-ventilated area or a chemical fume hood.[17]

-

Handling: Due to its high moisture sensitivity, all handling and transfers should be performed under an inert atmosphere (e.g., using a glove box or Schlenk techniques).[2][18] This prevents premature hydrolysis, which would compromise its utility as a precursor or catalyst.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and sources of moisture.[18]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][17]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[1][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[1]

-

References

-

Ereztech. (n.d.). Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3. Retrieved from Ereztech Inc. website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15047187, this compound. Retrieved from PubChem. [Link]

-

American Elements. (n.d.). Gadolinium(III) Isopropoxide. Retrieved from American Elements website. [Link]

-

Kiprof, P., et al. (2023). Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. Inorganic Chemistry. [Link]

-

Pohlabel, D., et al. (2013). Homoleptic gadolinium amidinates as precursors for MOCVD of oriented gadolinium nitride (GdN) thin films. Dalton Transactions. [Link]

-

Jones, A. C., et al. (2006). MOCVD and ALD of high-κ dielectric oxides using alkoxide precursors. Journal of Materials Chemistry. [Link]

-

Loo, Y. F., et al. (2004). Growth of gadolinium oxide thin films by liquid injection MOCVD using a new gadolinium alkoxide precursor. Chemical Vapor Deposition. [Link]

-

Ames Laboratory. (n.d.). SDS Gadolinium. Retrieved from Ames Laboratory website. [Link]

-

Al-Hada, N. M., et al. (2021). Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes. Materials. [Link]

-

Trace Sciences International. (n.d.). Gd Gadolinium (Oxide) Safety Data Sheet. Retrieved from Trace Sciences website. [Link]

-

Baes, C. F. Jr., & Mesmer, R. E. (1991). Hydrolysis of gadolinium(III) in light and heavy water. Talanta. [Link]

-

Niftalieva, S. I., et al. (2019). Synthesis of Nanosized Gadolinium Oxide. Glass Physics and Chemistry. [Link]

-

Ereztech. (n.d.). Gadolinium(III) isopropoxide | Gd(OiPr)3. Retrieved from Ereztech Inc. website. [Link]

-

Park, J., et al. (2014). Synthesis of gadolinium oxide nanodisks and gadolinium doped iron oxide nanoparticles for MR contrast agents. Journal of Materials Chemistry B. [Link]

-

Kiprof, P., et al. (2023). Heterometallic 3d–4f Alkoxide Precursors for the Synthesis of Binary Oxide Nanomaterials. Inorganic Chemistry. [Link]

-

Kahakachchi, C., et al. (2010). Identification and characterization of gadolinium(III) complexes in biological tissue extracts. Metallomics. [Link]

-

Niftalieva, S. I., et al. (2019). Synthesis of Nanosized Gadolinium Oxide. ResearchGate. [Link]

-

Fauzia, V., et al. (2021). Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. Journal of Physics: Conference Series. [Link]

-

Ianoș, R., et al. (2021). An Overview of Gadolinium-Based Oxide and Oxysulfide Particles: Synthesis, Properties, and Biomedical Applications. Materials. [Link]

-

Wikipedia. (n.d.). Gadolinium(III) oxide. Retrieved from Wikipedia. [Link]

-

Ahmad, M. W., et al. (2021). Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications. Nanomaterials. [Link]

-

Ahmad, M. W., et al. (2021). Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications. MDPI. [Link]

-

Fauzia, V., et al. (2024). Polyol synthesis of gadolinium nanoparticles: A preliminary study. International Journal of Chemical and Biochemical Sciences. [Link]

-

Caravan, P. (2009). A primer on gadolinium chemistry. Journal of Magnetic Resonance Imaging. [Link]

-

South, A. J., et al. (2021). Synthesis and tumour cell uptake studies of gadolinium(III)–phosphonium complexes. Scientific Reports. [Link]

-

Kahakachchi, C., et al. (2010). Identification and characterization of gadolinium(III) complexes in biological tissue extracts. ResearchGate. [Link]

-

Kim, T. H., et al. (2018). Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis. Journal of Nanobiotechnology. [Link]

-

Ramalho, J., et al. (2017). Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms. Magnetic Resonance Imaging. [Link]

-

Li, X., et al. (2016). New Gadolinium Complex with Efficient Hydrolase-like Activity: A 100-Million-Fold Rate Enhancement in Diester Hydrolysis. figshare. [Link]

-

Al-Quraishi, A., et al. (2023). The Application, Safety, and Recent Developments of Commonly Used Gadolinium-Based Contrast Agents in MRI: A Scoping Review. EMJ Radiology. [Link]

-

de la C. F. R., et al. (2016). Gadolinium(III)-DOTA Complex Functionalized with BODIPY as a Potential Bimodal Contrast Agent for MRI and Optical Imaging. Molecules. [Link]

-

Hu, M., et al. (2022). Biomedical Applications of Gadolinium-Containing Biomaterials: Not Only MRI Contrast Agent. Advanced Science. [Link]

Sources

- 1. Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3 – Ereztech [ereztech.com]

- 2. 99%, solid | Sigma-Aldrich [sigmaaldrich.cn]

- 3. americanelements.com [americanelements.com]

- 4. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gadolinium(III)tris(isopropoxide) , 99% , 14532-05-9 - CookeChem [cookechem.com]

- 6. This compound | C9H21GdO3 | CID 15047187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gadolinium(III) isopropoxide | Gd(OiPr)3 | C9H21GdO3 - Ereztech [ereztech.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Growth of gadolinium oxide this films by liquid injection MOCVD using a new gadolinium alkoxide precursor (Journal Article) | ETDEWEB [osti.gov]

- 11. iscientific.org [iscientific.org]

- 12. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Gadolinium(III) oxide - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Gd2O3 Nanoparticles and Their Photocatalytic Activity for Degradation of Azo Dyes | MDPI [mdpi.com]

- 17. tracesciences.com [tracesciences.com]

- 18. ameslab.gov [ameslab.gov]

A Technical Guide to the Physical Characteristics of Gadolinium (III) Isopropoxide for Advanced Research Applications

This guide provides an in-depth analysis of the physical and chemical properties of Gadolinium (III) isopropoxide, a key precursor in advanced materials science and a compound of interest for professionals in drug development and catalysis. We will move beyond simple data recitation to explore the causality behind its characteristics, the experimental logic for its handling and analysis, and its functional relevance in cutting-edge applications.

Part 1: Core Chemical Identity and Physicochemical Properties

This compound, with the chemical formula Gd(C₃H₇O)₃, is a metal-organic compound that serves as a critical building block for gadolinium-based materials.[1] Its utility is deeply rooted in its specific physical properties, which dictate its handling, reactivity, and suitability for various synthetic pathways.

The fundamental properties are summarized below for quick reference. Each characteristic carries significant implications for its practical use, which will be explored in subsequent sections.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₂₁GdO₃ | [2][3][4][5][6][7] |

| Molecular Weight | 334.51 g/mol | [1][2][3][4][5][6][7][8] |

| CAS Number | 14532-05-9 | [2][3][4][5][6][7][8] |

| Appearance | White to off-white solid powder | [1][2][4][5][8][9] |

| Melting Point | >300 °C (decomposes) | [1][2][5][8][9] |

| IUPAC Name | gadolinium(3+);propan-2-olate | [1][2][3][4][7] |

| Synonyms | Tris(isopropoxy) gadolinium(III), Gadolinium triisopropoxide | [1][2][6][7][8] |

Part 2: Solubility, Reactivity, and Handling Protocols

The reactivity of this compound is dominated by the lability of the isopropoxide ligands, making it highly susceptible to hydrolysis. This characteristic is a double-edged sword: it is the very feature that makes it an excellent precursor for sol-gel synthesis, but it also necessitates stringent handling protocols to maintain its integrity.

Solubility Profile: this compound is soluble in anhydrous organic solvents such as 2-propanol and toluene.[7][8][9] The choice of an anhydrous solvent is critical; the presence of even trace amounts of water will initiate hydrolysis, leading to the formation of gadolinium hydroxide or oxide species and compromising the intended reaction.

Moisture Sensitivity and Hydrolysis: The compound is highly sensitive to air and moisture.[2][4][7] The primary reaction upon exposure to water is the irreversible hydrolysis of the gadolinium-oxygen bond, yielding gadolinium hydroxide and isopropanol. This process can be represented by the following reaction:

Gd(OCH(CH₃)₂)₃ + 3H₂O → Gd(OH)₃ + 3CH₃CH(OH)CH₃

This reaction underscores why the material's integrity is paramount. Uncontrolled hydrolysis leads to the formation of insoluble precipitates, rendering the precursor useless for most applications. However, when controlled, this very reactivity is harnessed in sol-gel processes to synthesize gadolinium oxide nanoparticles.

Experimental Protocol: Inert Atmosphere Handling

To prevent premature hydrolysis, all handling and manipulation of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glove box or Schlenk line techniques.[5]

-

Preparation: Transfer the sealed container of this compound into an inert atmosphere glove box.

-

Solvent Preparation: Use only anhydrous solvents that have been appropriately dried and de-gassed. Solvents should be stored over molecular sieves inside the glove box.

-

Weighing and Dispensing: Unseal the container and weigh the required amount of powder into a clean, dry reaction vessel. All glassware must be oven-dried and cooled under vacuum or an inert atmosphere prior to use.

-

Dissolution: Add the anhydrous solvent to the reaction vessel and stir until the solid is fully dissolved. Solutions should be prepared fresh and used shortly after preparation to minimize the risk of degradation.[5]

-

Sealing: Securely seal the reaction vessel before removing it from the inert atmosphere. If using a Schlenk line, maintain a positive pressure of inert gas throughout the experiment.

Part 3: Thermal Behavior and Decomposition

This compound exhibits high thermal stability, with a reported melting point of over 300 °C.[1][2][5][9] In practice, the compound typically decomposes at these elevated temperatures rather than melting cleanly. This thermal decomposition is a key process for applications such as the formation of gadolinium oxide thin films or nanoparticles. While specific decomposition studies on the isopropoxide are not widely published, the expected pathway involves the elimination of the organic ligands to form the thermodynamically stable Gadolinium (III) oxide (Gd₂O₃).

The general decomposition can be represented as:

2Gd(OCH(CH₃)₂)₃ → Gd₂O₃ + Organic byproducts

Understanding this thermal behavior is crucial for designing sol-gel or chemical vapor deposition (CVD) processes, as the temperature profile directly influences the crystallinity, morphology, and purity of the resulting gadolinium oxide material.

Part 4: A Framework for Synthesis and Characterization

The reliability of any research utilizing this compound begins with the confirmation of the precursor's quality. This section outlines a general synthesis approach and a self-validating analytical workflow to ensure the material's identity, purity, and suitability for its intended application.

4.1 Representative Synthesis Methodology

A common route for synthesizing metal alkoxides is the reaction of the metal chloride with a sodium alkoxide in an anhydrous alcohol.

Experimental Protocol: Synthesis

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.

-

Reaction: Suspend anhydrous gadolinium (III) chloride in anhydrous isopropanol under a nitrogen atmosphere.

-

Addition: Slowly add a stoichiometric amount (3 equivalents) of sodium isopropoxide dissolved in anhydrous isopropanol to the stirring suspension.

-

Reflux: Heat the mixture to reflux for several hours to ensure the reaction goes to completion. A white precipitate of sodium chloride will form.

-

Isolation: Cool the mixture to room temperature. Filter the mixture under inert atmosphere to remove the NaCl precipitate.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by sublimation or recrystallization.

4.2 Analytical Characterization Workflow

A multi-technique approach is essential to validate the synthesis and confirm the purity of the this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the molecule. The spectrum should show strong absorptions corresponding to the C-H bonds of the isopropoxide groups and the Gd-O-C stretching vibrations. Critically, the absence of a broad peak around 3200-3500 cm⁻¹ confirms the absence of significant hydrolysis (O-H bonds).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of the sample as a function of temperature. This analysis validates the thermal stability up to its decomposition temperature and can be used to confirm the final residue corresponds to the theoretical yield of Gd₂O₃.

-

X-Ray Diffraction (XRD): For the solid powder, XRD is used to determine its crystal structure and phase purity. The resulting diffraction pattern serves as a fingerprint for the compound.

-

Complexometric Titration: This is a quantitative chemical analysis method to determine the exact gadolinium content. The sample is dissolved and titrated with a chelating agent like EDTA. The result confirms the stoichiometric purity of the compound, with typical commercial grades showing a gadolinium content between 46.3% and 47.7%.[2][4]

Part 5: Relevance in Drug Development and Materials Science

While free gadolinium ions are toxic, chelated gadolinium complexes are essential components of MRI contrast agents.[10][11][12] this compound is not used directly in vivo but is a vital precursor for creating advanced materials with biomedical applications.

-

Precursor for MRI Contrast Agents: Its primary role is in the sol-gel synthesis of gadolinium oxide (Gd₂O₃) or doped-gadolinium oxide nanoparticles.[7][13] These nanoparticles are investigated as next-generation MRI contrast agents due to their high relaxivity and potential for surface functionalization for targeted drug delivery.[10][14]

-

Catalysis in Organic Synthesis: Rare-earth alkoxides, including this compound, are known to act as catalysts in a variety of organic reactions, such as the enantioselective construction of complex molecules and ring-opening reactions.[2][5] This has direct relevance to the efficient synthesis of novel pharmaceutical compounds.

Conclusion

This compound is a compound whose value lies in its carefully controlled reactivity. Its physical characteristics—a stable solid that is highly soluble in organic solvents but extremely sensitive to moisture—define its utility as a high-purity precursor for advanced materials. A thorough understanding of its properties, coupled with rigorous adherence to inert handling and characterization protocols, is essential for researchers and scientists aiming to leverage this compound in the fields of catalysis, materials science, and the development of next-generation diagnostic and therapeutic agents.

References

-

Ereztech. (n.d.). Gadolinium(III) isopropoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15047187, this compound. Retrieved from [Link]

-

Ereztech. (n.d.). Gadolinium(III) isopropoxide | Gd(OiPr)3 | C9H21GdO3. Retrieved from [Link]

-

American Elements. (n.d.). Gadolinium(III) Isopropoxide. Retrieved from [Link]

- Kahakachchi, C. L., & Moore, D. A. (2010). Identification and characterization of gadolinium(III) complexes in biological tissue extracts. Journal of Environmental Monitoring, 12(8), 1554-1560.

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Gadolinium(III) oxide. Retrieved from [Link]

- Singh, P., et al. (2021).

- Wangan, A., et al. (2020). Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. Journal of Physics: Conference Series, 1442, 012022.

- Zhang, Y., et al. (2023). Biomedical Applications of Gadolinium-Containing Biomaterials: Not Only MRI Contrast Agent. Advanced Science, 12(1), 2501722.

- Wilson, T. R., et al. (1960). THERMAL STABILITY OF GADOLINIUM NITRATE SOLUTION AT HIGH TEMPERATURE. U.S.

-

Elster, A. D. (n.d.). Gadolinium contrast agents. MRIquestions.com. Retrieved from [Link]

- de la Cueva, L., et al. (2021). Doxorubicin (DOX) Gadolinium–Gold-Complex: A New Way to Tune Hybrid Nanorods as Theranostic Agent.

- Gulani, V., et al. (2017). Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update. American Journal of Roentgenology, 209(2), 238-246.

Sources

- 1. americanelements.com [americanelements.com]

- 2. Gadolinium(III) isopropoxide | Tris(isopropoxy) gadolinium(III) | GdC9H21O3 – Ereztech [ereztech.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Gadolinium(III) isopropoxide | Gd(OiPr)3 | C9H21GdO3 - Ereztech [ereztech.com]

- 5. 99%, solid | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 99%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. Gadolinium(III) isopropoxide, 99% (REO), Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Gadolinium(III)tris(isopropoxide) , 99% , 14532-05-9 - CookeChem [cookechem.com]

- 9. This compound | 14532-05-9 [amp.chemicalbook.com]

- 10. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mriquestions.com [mriquestions.com]

- 12. Gadolinium-Based Contrast Agent Accumulation and Toxicity: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent - PMC [pmc.ncbi.nlm.nih.gov]

Gadolinium (III) Isopropoxide: A Deep Dive into its Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that precursor characteristics play in the success of complex syntheses and formulation development. Gadolinium (III) isopropoxide, a key precursor for various advanced materials and potential therapeutic agents, presents a unique set of challenges and opportunities largely governed by its solubility. This guide is born from the need for a consolidated, field-tested resource that moves beyond simple data points. It aims to provide a deeper understanding of the why and how behind the solubility of this fascinating compound, empowering researchers to make informed decisions in their experimental designs. We will explore the theoretical underpinnings of its dissolution, present practical, verifiable protocols for solubility determination, and offer insights gleaned from years of hands-on experience. This is not just a collection of data; it is a strategic guide to mastering the behavior of this compound in organic media.

The Critical Role of Solubility in this compound Applications

This compound, Gd(O-i-Pr)₃, is a metal-organic compound of significant interest in materials science and, increasingly, in the biomedical field. Its utility as a precursor in the synthesis of gadolinium-based nanoparticles, thin films, and contrast agents for magnetic resonance imaging (MRI) is directly linked to its solubility characteristics. The ability to form a true, homogenous solution in a suitable organic solvent is the first and most critical step in many solution-based processing techniques, such as sol-gel synthesis, chemical vapor deposition (CVD), and nanoparticle formulation.

The choice of solvent dictates not only the concentration of the precursor solution but also influences the kinetics of subsequent reactions, the morphology of the resulting nanomaterials, and the purity of the final product. A poorly understood solubility profile can lead to incomplete reactions, precipitation issues, and batch-to-batch inconsistencies, ultimately hindering research and development efforts. For drug development professionals, understanding the solubility of this compound is paramount for formulating stable, injectable contrast agents and other gadolinium-containing therapeutics.

Deconstructing Solubility: The Physicochemical Interactions at Play

The solubility of this compound in an organic solvent is a complex interplay of intermolecular forces. To predict or explain its behavior, we must consider the nature of both the solute (Gd(O-i-Pr)₃) and the solvent.

-

The Nature of this compound: As a metal alkoxide, Gd(O-i-Pr)₃ exhibits a degree of polarity due to the electronegativity difference between the oxygen and gadolinium atoms. However, the bulky, nonpolar isopropoxide groups contribute to its overall steric hindrance and can influence its interaction with solvents. Furthermore, metal alkoxides have a tendency to form oligomeric species in solution, which can further complicate their solubility behavior.

-

Solvent Properties: The key solvent properties to consider are polarity, proticity (the ability to donate a hydrogen bond), and the dielectric constant. Solvents that can effectively solvate the gadolinium center and interact favorably with the isopropoxide ligands are more likely to be effective.

The dissolution process can be visualized as a balance between the lattice energy of the solid this compound and the solvation energy released upon interaction with the solvent molecules.

Caption: Dissolution of this compound.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in a range of common organic solvents. It is important to note that these values can be influenced by factors such as temperature, the presence of trace amounts of water, and the specific synthetic route and purity of the this compound used.

| Solvent | Chemical Formula | Polarity (Dielectric Constant at 20°C) | Reported Solubility ( g/100 mL) | Observations |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | High | Often forms stable solutions, suitable for many synthetic applications. |

| Toluene | C₇H₈ | 2.4 | Moderate to High | Good choice for higher temperature reactions. |

| Hexane | C₆H₁₄ | 1.9 | Low | Generally a poor solvent, can be used for precipitation/purification. |

| Isopropanol | C₃H₈O | 18.2 | Moderate | Can participate in exchange reactions with the isopropoxide ligands. |

| Pyridine | C₅H₅N | 12.3 | High | Strong coordinating solvent, can form adducts with the gadolinium center. |

| Chloroform | CHCl₃ | 4.8 | Moderate | A common solvent for characterization, but potential for reactivity exists. |

Disclaimer: The solubility data presented is a compilation from various sources and should be used as a guide. It is strongly recommended to experimentally determine the solubility for your specific application and material.

A Self-Validating Protocol for Experimental Solubility Determination

The following protocol provides a robust and reliable method for determining the solubility of this compound. This method is designed to be self-validating by incorporating steps that ensure equilibrium is reached and that the measurements are accurate. Due to the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Inert atmosphere glovebox or Schlenk line

-

Analytical balance (± 0.0001 g)

-

Vials with airtight septa or caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringes and needles (for Schlenk line work)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

Pre-weighed collection vials

-

Vacuum oven

Experimental Workflow

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Transfer an excess amount of this compound to a pre-weighed vial. The use of an excess is crucial to ensure a saturated solution is formed.

-

Record the initial mass of the this compound.

-

Add a known volume of the anhydrous organic solvent to the vial.

-

Add a magnetic stir bar.

-

-

Saturation (Constant Temperature Stirring):

-

Seal the vial tightly.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure the solution reaches saturation. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Equilibration:

-

Turn off the stirrer and allow the excess solid to settle for at least 2 hours at the constant temperature. This step is critical to avoid aspirating solid particles during the next step.

-

-

Aliquot Extraction:

-

Carefully draw a known volume (e.g., 1-5 mL) of the clear supernatant into a syringe fitted with a 0.2 µm filter. The filter ensures that no undissolved solid is transferred.

-

Dispense the filtered aliquot into a pre-weighed collection vial.

-

Record the exact volume of the aliquot taken.

-

-

Solvent Evaporation:

-

Place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until all the solvent has evaporated.

-

-

Mass Determination:

-

Once the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty collection vial from the final mass.

-

Determine the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

-

Validation:

-

To ensure that equilibrium was reached, it is advisable to repeat the measurement with a longer equilibration time (e.g., 48 hours). If the solubility values are consistent, it can be concluded that equilibrium was achieved.

-

Causality in Experimental Choices and Trustworthiness of the Protocol

The protocol described above is designed to be a self-validating system, instilling confidence in the obtained results. Here's a breakdown of the causality behind key experimental choices:

-

Inert Atmosphere: this compound is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of insoluble gadolinium hydroxides or oxides, which would give erroneously low solubility values. Performing all manipulations under an inert atmosphere is non-negotiable for accurate results.

-

Use of Excess Solute: This ensures that the solution is truly saturated. If all the solute dissolves, it is not possible to determine the maximum solubility.

-

Constant Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is crucial for obtaining reproducible and meaningful data.

-

Equilibration and Settling Time: Reaching a true thermodynamic equilibrium can be a slow process. The extended stirring and subsequent settling times are incorporated to ensure that the measured concentration represents the true saturation solubility and not a transient, supersaturated state.

-

Syringe Filtration: This is a critical step to physically separate the dissolved solute from any undissolved solid particles. Without this step, it would be impossible to accurately determine the mass of the dissolved portion.

By adhering to these principles, the researcher can be confident that the obtained solubility data is a true and accurate representation of the this compound's behavior in the chosen solvent system.

Concluding Remarks

The solubility of this compound is a fundamental property that dictates its utility in a wide array of applications. A thorough understanding of its solubility behavior, coupled with a robust experimental methodology for its determination, is essential for any researcher or developer working with this compound. This guide has provided a comprehensive overview of the theoretical underpinnings, practical data, and a detailed, self-validating protocol to empower scientists to confidently and accurately work with this compound. The insights and procedures outlined herein are intended to serve as a valuable resource for navigating the challenges and unlocking the full potential of this versatile gadolinium precursor.

References